(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is of interest due to its unique structural features, which include a cyclopropane ring substituted with a phenyl group and a carboxylic acid group, along with a fluorine atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor. The carboxylic acid group is often introduced via hydrolysis of an ester precursor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and enantioselectivity. The use of chiral catalysts and optimized reaction conditions is crucial to achieve the desired (1R,2R) configuration. The scalability of the process is enhanced by employing automated systems and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can target the carboxylic acid group to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include alcohols, amides, and thiol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The phenyl group contributes to hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These combined effects enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-chloro-2-phenylcyclopropane-1-carboxylic acid
- (1R,2R)-1-bromo-2-phenylcyclopropane-1-carboxylic acid
- (1R,2R)-1-iodo-2-phenylcyclopropane-1-carboxylic acid
Uniqueness
The presence of the fluorine atom in (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQKMDIGSGRQJP-PSASIEDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C(=O)O)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932192-07-8 |
Source
|
Record name | (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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